
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine atoms and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the thiazole ring can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Lacks the additional bromine and methylphenyl group, making it less complex.
Ethyl 2-(4-bromophenyl)acetate: Contains a different aromatic ring structure, leading to different chemical properties.
2,4-Disubstituted thiazoles: A broader class of compounds with varying substituents on the thiazole ring.
Uniqueness
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine atoms and the ethyl ester group makes it a valuable intermediate for further functionalization and application in diverse fields.
Propriétés
Formule moléculaire |
C13H11Br2NO2S |
|---|---|
Poids moléculaire |
405.11 g/mol |
Nom IUPAC |
ethyl 2-bromo-4-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2S/c1-3-18-12(17)11-10(16-13(15)19-11)9-5-4-8(14)6-7(9)2/h4-6H,3H2,1-2H3 |
Clé InChI |
HJKYIKOMXUQNQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)Br)C2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


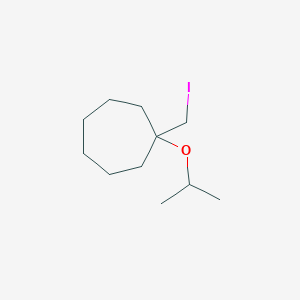

![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
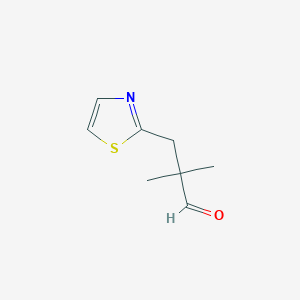
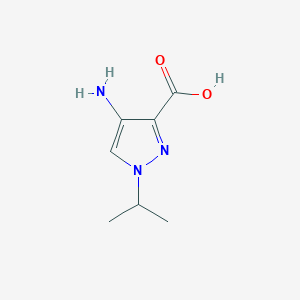
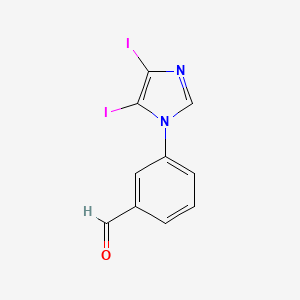
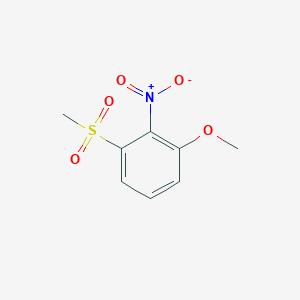
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)


